N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a coumarin (2-oxo-2H-chromene) core substituted with methyl groups at positions 3, 4, and 7. The acetamide side chain is modified with a 1-ethylpyrrolidin-2-ylmethyl group, distinguishing it from simpler coumarin-based acetamides. Coumarin derivatives are widely studied for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties .
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H28N2O4/c1-5-23-10-6-7-16(23)11-22-19(24)12-26-18-9-8-17-13(2)14(3)21(25)27-20(17)15(18)4/h8-9,16H,5-7,10-12H2,1-4H3,(H,22,24) |
InChI Key |
RMRPFOMNONHARM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-ethylpyrrolidine, is reacted with formaldehyde and a suitable amine to form the N-[(1-ethylpyrrolidin-2-yl)methyl] intermediate.
Chromenone Derivative Synthesis: The chromenone moiety is synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the pyrrolidine intermediate with the chromenone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated chromenone derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is utilized as a precursor for synthesizing more complex molecules. Its structural characteristics enable researchers to explore new reaction pathways and develop novel compounds with potential applications in various fields .
Biology
Biologically, this compound is studied for its potential bioactivity. Its design suggests interactions with multiple biological targets, making it an attractive candidate for drug discovery. Research indicates that it may modulate pathways relevant to diseases such as cancer and neurodegenerative disorders .
Medicine
In medicinal chemistry, the compound is under investigation for therapeutic effects. Preliminary studies suggest it may exhibit anti-cancer properties by influencing specific molecular pathways involved in tumor growth and proliferation. Its ability to interact with various receptors positions it as a promising candidate for further pharmacological evaluation .
Case Studies
- Cancer Research : A study evaluated the compound's efficacy against several cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in vitro, suggesting its potential as an anti-cancer agent .
- Neuroprotective Studies : Another investigation focused on the compound's neuroprotective effects in models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates .
Industrial Applications
In industrial contexts, this compound has potential uses in developing new materials with enhanced stability or reactivity. It could also be employed in producing specialty chemicals or pharmaceuticals due to its unique structural properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Potential bioactive molecule for drug discovery |
| Medicine | Investigated for anti-cancer and neuroprotective effects |
| Industry | Development of new materials and specialty chemicals |
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. The chromenone moiety can interact with various signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Chromene Ring Substituents
The substitution pattern on the coumarin scaffold critically influences electronic properties, solubility, and bioactivity. Key analogs include:
- 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-hydroxy-2-propanyl]acetamide (): Substituted with 6-chloro and 4-methyl groups.
- N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): Feature a 4-methyl coumarin core, lacking the 3- and 8-methyl groups. Reduced steric hindrance here may improve binding to hydrophobic enzyme pockets compared to the more hindered target compound .
Acetamide Side Chain Variations
The 1-ethylpyrrolidin-2-ylmethyl group in the target compound contrasts with:
- Hydroxypropanyl (): Introduces a polar hydroxyl group, enhancing water solubility but reducing membrane permeability compared to the lipophilic pyrrolidine moiety .
- Heterocyclic extensions (): Complex side chains (e.g., benzoxazolo-oxazin) may confer rigidity, influencing conformational preferences during receptor binding .
Physicochemical Properties
The 3,4,8-trimethyl substitution on the coumarin ring increases hydrophobicity (higher logP) compared to analogs with fewer methyl groups (e.g., 4-methyl in ). The ethylpyrrolidinylmethyl side chain further elevates lipophilicity, suggesting improved blood-brain barrier penetration relative to hydroxylated analogs () but possibly lower aqueous solubility .
Data Table: Key Structural and Theoretical Properties of Comparable Compounds
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that exhibits notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{19}H_{26}N_{2}O_{3}
- Molecular Weight : 342.42 g/mol
- IUPAC Name : N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,4,8-trimethylchromen-7-yloxy)acetamide
Research indicates that this compound interacts with various biological targets, primarily focusing on neurotransmitter systems. It has shown affinity for dopamine receptors, particularly the D2 subtype, which is crucial for its neuropharmacological effects. The binding affinity was characterized in studies using radiolabeled ligands, revealing a dissociation constant (K_D) of approximately 1.2 nM for the D2 receptor .
Pharmacological Effects
- Neuroprotective Activity :
- Antipsychotic Potential :
- Anti-inflammatory Effects :
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Reduced neuronal apoptosis | |
| Antipsychotic | Alleviated schizophrenia symptoms | |
| Anti-inflammatory | Inhibited pro-inflammatory cytokines |
Case Studies
A notable case study involved the administration of this compound in a rat model of Parkinson’s disease. The results indicated significant improvement in motor functions and a reduction in dopaminergic neuron loss compared to control groups. Behavioral assessments showed enhanced locomotor activity and reduced rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
